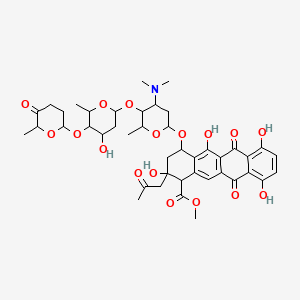

1-Hydroxysulfurmycin A

Description

Properties

CAS No. |

79234-80-3 |

|---|---|

Molecular Formula |

C43H53NO17 |

Molecular Weight |

855.9 g/mol |

IUPAC Name |

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7,10-tetrahydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C43H53NO17/c1-17(45)15-43(54)16-28(32-21(36(43)42(53)55-7)12-22-33(38(32)51)39(52)35-26(48)9-8-25(47)34(35)37(22)50)59-30-13-23(44(5)6)40(19(3)57-30)61-31-14-27(49)41(20(4)58-31)60-29-11-10-24(46)18(2)56-29/h8-9,12,18-20,23,27-31,36,40-41,47-49,51,54H,10-11,13-16H2,1-7H3 |

InChI Key |

JXYLBMAOWIXZSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)O)O)C(=O)OC)(CC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |

Synonyms |

1-hydroxysulfurmycin A |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Anticancer Potential of 1-Hydroxysulfurmycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxysulfurmycin A, a member of the sulfurmycin family of anthracycline antibiotics, has emerged as a compound of interest in oncological research. While specific data for the "A" isoform is limited in publicly available literature, research on the closely related analog, 1-hydroxysulfurmycin T, provides significant insights into the biological activity and mechanism of action of this class of molecules. This technical guide synthesizes the available data on 1-hydroxysulfurmycin, focusing on its cytotoxic effects and the molecular pathways it perturbs, to offer a comprehensive resource for researchers in drug discovery and development.

Biological Activity: Cytotoxicity Profiling

The primary biological activity identified for the 1-hydroxysulfurmycin class is its potent cytotoxicity against cancer cell lines. Specifically, 1-hydroxysulfurmycin T has demonstrated significant growth-inhibitory effects.

Quantitative Cytotoxicity Data

The cytotoxic potential of 1-hydroxysulfurmycin T has been quantified against the murine leukemia P388 cell line. The following table summarizes the reported inhibitory dosage.

| Compound | Cell Line | Parameter | Value |

| 1-hydroxysulfurmycin T | P388 | ID50 | 0.06 - 0.4 µg/mL |

Caption: Table 1. Cytotoxicity of 1-hydroxysulfurmycin T against the P388 tumor cell line.

Mechanism of Action: Insights from the Anthracycline Class

The mechanism of action for 1-hydroxysulfurmycin is understood through its classification as an anthracycline antibiotic. The well-established activities of anthracyclines, such as doxorubicin and daunorubicin, provide a strong framework for understanding how these compounds exert their anticancer effects. The primary mechanisms are DNA intercalation and inhibition of topoisomerase II.

DNA Intercalation

Anthracyclines possess a planar ring structure that allows them to insert between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to a halt in the cell cycle and subsequent cell death.

Topoisomerase II Inhibition

A crucial aspect of the mechanism of action for anthracyclines is their ability to interfere with the function of topoisomerase II. This enzyme is responsible for resolving DNA topological problems by creating and resealing double-strand breaks. Anthracyclines stabilize the transient complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response that ultimately results in apoptosis.

Caption: Figure 1. Proposed mechanism of action for 1-Hydroxysulfurmycin.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key assays.

Cell Culture Protocol for P388 Murine Leukemia Cells

1. Media Preparation:

-

Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Cell Thawing:

-

Thaw a cryopreserved vial of P388 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

3. Cell Maintenance:

-

Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

Subculture every 2-3 days by diluting the cell suspension with fresh medium.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxicity of 1-Hydroxysulfurmycin.

1. Cell Seeding:

-

Harvest P388 cells in the exponential growth phase.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

2. Compound Treatment:

-

Prepare a series of dilutions of 1-Hydroxysulfurmycin in complete medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate for 48-72 hours.

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the ID50 value.

Caption: Figure 2. Experimental workflow for the MTT-based cytotoxicity assay.

Conclusion and Future Directions

1-Hydroxysulfurmycin represents a promising scaffold for the development of novel anticancer agents. Its potent cytotoxicity, coupled with a well-understood mechanism of action shared with other anthracyclines, provides a solid foundation for further investigation. Future research should focus on elucidating the specific activity of the "A" isoform, expanding the cytotoxicity profiling to a broader range of cancer cell lines, and conducting in vivo efficacy and toxicity studies. A deeper understanding of its interaction with topoisomerase II and the downstream cellular consequences will be pivotal in optimizing its therapeutic potential.

The Enigmatic Pathway of Sulfur-Containing Antibiotics: A Technical Guide to the Biosynthesis of Chuangxinmycin in Streptomyces

A Note to the Reader: As of late 2025, detailed biosynthetic information for a compound specifically named "1-Hydroxysulfurmycin A" is not available in the public scientific literature. Therefore, this technical guide will provide an in-depth exploration of the biosynthesis of chuangxinmycin , a well-characterized sulfur-containing antibiotic originally isolated from Actinoplanes tsinanensis and successfully produced in Streptomyces hosts. The intricate enzymatic machinery and novel biochemical transformations in the chuangxinmycin pathway offer a representative and insightful model for researchers, scientists, and drug development professionals interested in the biosynthesis of complex, sulfur-containing natural products.

Executive Summary

Chuangxinmycin is a potent antibiotic distinguished by its unique thiopyrano[4,3,2-cd]indole scaffold, which selectively inhibits bacterial tryptophanyl-tRNA synthetase.[1][2] Its biosynthesis is orchestrated by the cxn gene cluster, which encodes a fascinating collection of enzymes responsible for precursor synthesis, a novel sulfur incorporation mechanism, and the formation of the characteristic tricyclic core. This guide will dissect the chuangxinmycin biosynthetic pathway, presenting the genetic and biochemical data that have illuminated this complex process. We will provide detailed experimental protocols for key investigative techniques and summarize the quantitative data available to facilitate further research and bioengineering efforts.

The Chuangxinmycin Biosynthetic Gene Cluster (cxn)

The cxn biosynthetic gene cluster from Actinoplanes tsinanensis has been identified and functionally characterized through genome mining and heterologous expression in Streptomyces coelicolor.[3][4] The cluster comprises a set of genes encoding enzymes for the biosynthesis of the core structure, regulation, and self-resistance.

| Gene | Proposed Function | Homology/Conserved Domains |

| cxn1 | Transcriptional regulator | LysR family |

| cxn2 | Transporter | Major Facilitator Superfamily (MFS) |

| cxm3 | Deubiquitinase-like sulfurtransferase | JAMM/MPN+ domain |

| cxm4 | Ubiquitin-like sulfur carrier protein | --- |

| cxm5 | Cytochrome P450 monooxygenase | Cytochrome P450 |

| cxm6 | Reductase | Ketopantoate reductase family |

| cxm7 | Aminotransferase | Pyridoxal 5'-phosphate (PLP)-dependent |

| cxm8 | Radical S-adenosylmethionine (SAM) protein | Radical SAM superfamily |

| cxm9 | Hypothetical protein | --- |

The Biosynthetic Pathway of Chuangxinmycin

The biosynthesis of chuangxinmycin is a multi-step enzymatic cascade that begins with the primary metabolite L-tryptophan. The pathway is notable for its unique method of sulfur incorporation, which involves a deubiquitinase-like sulfurtransferase and a ubiquitin-like sulfur carrier protein, a mechanism that deviates from classical sulfur transfer pathways.[5]

Proposed Biosynthetic Steps

-

Precursor Modification: The pathway is initiated with the modification of L-tryptophan, although the exact initial steps leading to the substrate for sulfurylation are still under investigation.

-

Sulfur Incorporation: A key step involves the transfer of a sulfur atom to an intermediate derived from L-tryptophan. This is catalyzed by the concerted action of Cxm3 and Cxm4. Cxm3, a deubiquitinase-like enzyme, facilitates the transfer of sulfur to the ubiquitin-like protein Cxm4.[5]

-

Intermediate Processing: A series of enzymatic modifications, including reduction and amination, are carried out by enzymes such as the reductase Cxm6 and the aminotransferase Cxm7.

-

C-S Bond Formation and Cyclization: The cytochrome P450 monooxygenase, Cxm5 (also referred to as CxnD in some literature), is responsible for a crucial C-S bond formation step, leading to the closure of the thiopyran ring and the formation of the tricyclic core of chuangxinmycin.[4]

-

Methylation: The final maturation step involves the methylation of the indole ring, a reaction catalyzed by the radical SAM enzyme Cxm8 in concert with the hypothetical protein Cxm9.[3]

Visualization of the Chuangxinmycin Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of chuangxinmycin.

Quantitative Data

Quantitative data on the biosynthesis of chuangxinmycin is primarily derived from heterologous expression studies in Streptomyces species. The yields of chuangxinmycin and its precursor, norchuangxinmycin, have been shown to be significantly influenced by the expression host and fermentation conditions.

| Strain | Key Genetic Modification | Product(s) | Titer (mg/L) | Reference |

| A. tsinanensis CPCC 200056 | Wild-type producer | Chuangxinmycin | ~15 | [6] |

| S. coelicolor M1452/pL-CxnB-F | Heterologous expression of partial cxn cluster | Norchuangxinmycin | 32.0 | [6] |

| S. coelicolor M1452/pL-CxnA1-F | Heterologous expression of full cxn cluster | Chuangxinmycin & Norchuangxinmycin | ~122.5 (total) | [6] |

| Engineered A. tsinanensis | Overexpression of activator and optimized media | Chuangxinmycin | 301 | [6] |

Experimental Protocols

The elucidation of the chuangxinmycin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of the cxn Gene Cluster in Streptomyces

This protocol describes the transfer and expression of the chuangxinmycin biosynthetic gene cluster in a Streptomyces host, a critical step for verifying gene cluster function and for bioengineering efforts.

Caption: Workflow for heterologous expression of the cxn gene cluster.

Methodology:

-

Gene Cluster Cloning: The complete cxn biosynthetic gene cluster is amplified from the genomic DNA of A. tsinanensis and cloned into a suitable Streptomyces expression vector, such as an integrative plasmid like pSET152, which contains an attachment site for site-specific integration into the host chromosome.[7]

-

Vector Transfer to E. coli : The resulting construct is transformed into a non-methylating E. coli strain, such as ET12567, which also carries a helper plasmid (e.g., pUZ8002) that provides the necessary transfer functions for conjugation.

-

Intergeneric Conjugation: The E. coli donor strain is co-cultured with the recipient Streptomyces host (e.g., S. coelicolor M1146) on a suitable medium (e.g., ISP4) to allow for plasmid transfer.

-

Selection of Exconjugants: The conjugation mixture is overlaid with antibiotics to select for Streptomyces exconjugants that have successfully integrated the expression vector. For a pSET152-based vector, apramycin is typically used for selection.

-

Verification of Integration: Successful integration of the gene cluster in the Streptomyces genome is confirmed by PCR analysis using primers specific to the cxn cluster genes.

-

Fermentation and Analysis: Verified recombinant strains are fermented under appropriate conditions. The culture is then extracted with an organic solvent like ethyl acetate, and the extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of chuangxinmycin and related intermediates.[8]

In Vitro Assay for Cxm5/CxnD (Cytochrome P450) Activity

This protocol outlines a method to biochemically characterize the C-S bond forming activity of the cytochrome P450 enzyme Cxm5/CxnD.

Methodology:

-

Protein Expression and Purification: The cxm5/cxnD gene is cloned into an E. coli expression vector (e.g., pET28a) with an affinity tag (e.g., His6-tag). The protein is overexpressed in an E. coli strain like BL21(DE3) and purified using affinity chromatography (e.g., Ni-NTA resin).

-

Reaction Mixture Preparation: The enzymatic assay is performed in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the purified Cxm5/CxnD enzyme, the substrate (seco-chuangxinmycin, which can be obtained from a cxm5/cxnD knockout mutant), and a P450 reductase system. A suitable redox partner system, such as spinach ferredoxin and ferredoxin-NADP+ reductase, is required to transfer electrons from NADPH to the P450 enzyme.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH. The mixture is incubated at an optimal temperature (e.g., 28-30°C) for a defined period.

-

Reaction Quenching and Product Analysis: The reaction is stopped by the addition of an organic solvent (e.g., acetonitrile or methanol). The reaction mixture is then centrifuged to remove precipitated protein, and the supernatant is analyzed by HPLC and LC-MS to detect the formation of norchuangxinmycin, the product of the C-S bond closure.[9]

Conclusion and Future Perspectives

The study of chuangxinmycin biosynthesis has unveiled a novel mechanism for sulfur incorporation in natural product biosynthesis and has provided a clear roadmap for the investigation of other complex biosynthetic pathways. The successful heterologous expression and manipulation of the cxn gene cluster in Streptomyces opens up exciting possibilities for synthetic biology and metabolic engineering approaches to generate novel analogs of chuangxinmycin with potentially improved therapeutic properties. Further biochemical characterization of the Cxm enzymes, including detailed kinetic studies and structural biology, will undoubtedly provide deeper insights into the intricate chemistry of this fascinating pathway and will pave the way for the rational design of new bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Chuangxinmycin Featuring a Deubiquitinase-like Sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heterologous Expression Guides Identification of the Biosynthetic Gene Cluster of Chuangxinmycin, an Indole Alkaloid Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification of glycolytic enzymes by using affinity-elution chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of antibiotic chuangxinmycin from Actinoplanes tsinanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The cytochrome P450 catalyzing C-S bond formation in S-heterocyclization of chuangxinmycin biosynthesis [imb.com.cn]

1-Hydroxysulfurmycin A analogues and derivatives

An In-depth Technical Guide on 1-Hydroxysulfurmycin A Analogues and Derivatives for Researchers, Scientists, and Drug Development Professionals

Disclaimer

The compound "this compound" is not found in the current scientific literature. This document is a prospective guide based on the analysis of structurally related compounds, primarily anthracycline and sulfur-containing antibiotics. The proposed structures, synthetic pathways, biological activities, and experimental data are hypothetical and intended to serve as a framework for research and development in this novel area.

Introduction

The relentless challenge of antimicrobial resistance and the need for more effective and targeted cancer chemotherapeutics drive the continuous search for novel bioactive compounds. Anthracyclines have long been a cornerstone of cancer treatment, and their mechanism of action involving DNA intercalation and topoisomerase II inhibition is well-established. "this compound" is conceptualized as a next-generation anthracycline analogue, distinguished by the incorporation of a hydroxyl group at the C1 position and a sulfur-containing moiety. These modifications are hypothesized to modulate the compound's biological activity, potentially leading to enhanced potency, altered selectivity, and a more favorable safety profile.

This technical guide provides a comprehensive overview of the core aspects of , from their proposed chemical structures and synthesis to their potential biological activities and the experimental protocols for their evaluation.

Chemical Structure and Analogues

The proposed core structure of this compound combines the characteristic tetracyclic aglycone of anthracyclines with a daunosamine sugar moiety, a hydroxyl group at the C1 position, and a generic sulfur-containing group (R-S-).

Caption: Proposed core structure of this compound.

Analogues and derivatives can be generated by:

-

Modification of the Sulfur Moiety (R-S-): Varying the R group (e.g., alkyl, aryl, heterocyclic) can influence lipophilicity, cell permeability, and target interaction. The oxidation state of the sulfur (sulfide, sulfoxide, sulfone) can also be altered.

-

Aglycone Modification: Alterations to the substitution pattern on the aromatic rings can impact DNA binding affinity and redox properties.

-

Glycosidic Moiety Variation: Replacing daunosamine with other sugars can affect the compound's uptake and interaction with cellular machinery.

Synthesis Strategies

The synthesis of this compound analogues would likely involve a multi-step process, beginning with the construction of the substituted anthracycline aglycone, followed by glycosylation and introduction of the sulfur moiety.

Caption: High-level synthetic workflow for this compound analogues.

Biological Activity and Mechanism of Action

Based on its structural similarity to anthracyclines, this compound is predicted to exert its cytotoxic effects through a multi-faceted mechanism of action.

Primary Mechanism: DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic core of the molecule is expected to intercalate between DNA base pairs, leading to a local unwinding of the DNA helix. This distortion can interfere with DNA replication and transcription. Furthermore, the compound is likely to form a ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems. By stabilizing this complex, the religation of the DNA strands is inhibited, leading to the accumulation of double-strand breaks and subsequent cell cycle arrest and apoptosis.[1][2][3]

Role of the 1-Hydroxy and Sulfur Groups

The 1-hydroxy group may influence the electronic properties of the anthracycline core, potentially enhancing its DNA binding affinity or altering its redox potential. The sulfur-containing moiety could introduce novel interactions with cellular targets, potentially leading to a unique biological activity profile. For instance, it might participate in redox cycling, contributing to the generation of reactive oxygen species (ROS), which can induce oxidative stress and cellular damage.[4]

Caption: Proposed signaling pathway for this compound.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data for this compound and its analogues to illustrate potential activity profiles.

Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Analogues against Human Cancer Cell Lines

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |

| This compound | 0.25 | 0.40 | 0.32 |

| Analogue 1 (R = -CH3) | 0.52 | 0.78 | 0.65 |

| Analogue 2 (R = -Ph) | 0.18 | 0.35 | 0.29 |

| Analogue 3 (Sulfoxide) | 0.30 | 0.55 | 0.41 |

| Doxorubicin (Reference) | 0.15 | 0.28 | 0.22 |

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Analogues against Bacterial Strains

| Compound | S. aureus (MRSA) | E. coli | P. aeruginosa |

| This compound | 2 | 8 | 16 |

| Analogue 1 (R = -CH3) | 4 | 16 | 32 |

| Analogue 2 (R = -Ph) | 1 | 4 | 8 |

| Analogue 3 (Sulfoxide) | 2 | 8 | 16 |

| Vancomycin (Reference) | 1 | >128 | >128 |

| Ciprofloxacin (Reference) | 0.5 | 0.015 | 0.25 |

Detailed Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]

Protocol:

-

Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., 10^5 CFU/mL).

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Cytotoxicity (IC50) Assay (MTT Method)

This assay measures the concentration of a compound required to inhibit the growth of a cell population by 50%.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Topoisomerase II Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of topoisomerase II.

Protocol:

-

Incubate supercoiled plasmid DNA with human topoisomerase II in the presence of various concentrations of the test compound.

-

Include a positive control (e.g., etoposide) and a negative control (no compound).

-

Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

-

Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed and linear DNA and an increase in the amount of supercoiled DNA.

Caption: Experimental workflow for the biological evaluation of this compound analogues.

Conclusion and Future Directions

The conceptual framework of this compound and its analogues presents a promising avenue for the development of novel therapeutic agents. The unique combination of an anthracycline core with a 1-hydroxy group and a sulfur-containing moiety offers the potential for enhanced biological activity and a modified pharmacological profile. Future research should focus on the synthesis and screening of a diverse library of these analogues to establish structure-activity relationships. Promising lead compounds should then be advanced to in vivo studies to evaluate their efficacy and safety in animal models of cancer and infectious diseases. Further mechanistic studies will also be crucial to fully elucidate the molecular targets and signaling pathways affected by this new class of compounds.

References

- 1. Anthracycline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 1-Hydroxysulfurmycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of the novel anthracycline antibiotic, 1-Hydroxysulfurmycin A. Due to the novelty of this compound, this document outlines the expected spectroscopic characteristics based on its parent compounds, Sulfurmycin A and B, and details the necessary experimental protocols for its definitive characterization.

Introduction to Sulfurmycins

Sulfurmycins are a class of anthracycline antibiotics known for their potent antitumor activities. These natural products, isolated from Streptomyces species, are of significant interest in drug discovery and development. The proposed structure of this compound suggests a hydroxylated derivative of the known sulfurmycin core, a modification that could significantly influence its biological activity and pharmacokinetic properties. The definitive structural elucidation relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Proposed Structure of this compound

The proposed chemical structure for this compound is presented below. This structure is based on the known aglycones, auramycinone and sulfurmycinone, with the addition of a hydroxyl group at the C-1 position of the anthracycline core.

Caption: Proposed structure of this compound.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of this compound. The expected fragmentation patterns in tandem MS (MS/MS) experiments provide valuable structural information.

Expected Mass Spectrometry Data

| Ion Type | Expected m/z | Description |

| [M+H]⁺ | Calculated based on proposed formula | Protonated molecular ion |

| [M+Na]⁺ | Calculated based on proposed formula | Sodiated molecular ion |

| [M-H₂O+H]⁺ | Calculated based on proposed formula | Loss of a water molecule |

| [M-Sugar+H]⁺ | Calculated based on proposed formula | Cleavage of the glycosidic bond, loss of the sugar moiety |

Note: The exact m/z values are dependent on the final confirmed chemical formula.

Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is recommended.

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.

Data Acquisition:

-

Full Scan MS: Acquire data in positive ion mode over a mass range of m/z 100-1500 to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor ion for collision-induced dissociation (CID). Vary the collision energy to generate a comprehensive fragmentation spectrum.

NMR Spectroscopic Data

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, allowing for the determination of the carbon skeleton and the relative stereochemistry. The introduction of a hydroxyl group at C-1 is expected to cause predictable changes in the chemical shifts of nearby protons and carbons compared to the parent sulfurmycins.

Expected ¹H NMR Data (in CDCl₃, 500 MHz)

| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-OH | ~4.0-5.0 | br s | - |

| H-2 | ~2.0-2.5 | m | - |

| H-3 | ~3.5-4.0 | m | - |

| ... | Assignments for the rest of the molecule |

Expected ¹³C NMR Data (in CDCl₃, 125 MHz)

| Position | Expected Chemical Shift (δ, ppm) |

| C-1 | ~70-80 |

| C-2 | ~30-40 |

| C-3 | ~65-75 |

| ... | Assignments for the rest of the molecule |

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

Data Acquisition: A suite of 1D and 2D NMR experiments should be performed:

-

¹H NMR: To identify all proton signals and their multiplicities.

-

¹³C NMR: To identify all carbon signals.

-

DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, aiding in the assignment of relative stereochemistry.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for the isolation and characterization of a novel natural product like this compound and a representative signaling pathway that could be investigated for its biological activity.

Caption: General experimental workflow for the isolation and structural elucidation of this compound.

Caption: Hypothetical signaling pathway for the antitumor activity of this compound.

Conclusion

The definitive characterization of this compound requires a systematic application of modern spectroscopic techniques. The data and protocols outlined in this guide provide a robust framework for researchers to confirm the proposed structure and pave the way for further investigation into its biological activities and potential as a therapeutic agent. The expected shifts in NMR and the fragmentation patterns in MS will be key to verifying the presence and position of the hydroxyl group on the sulfurmycin scaffold.

A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data retrieval, specific preliminary cytotoxicity screening data for 1-Hydroxysulfurmycin A is not publicly available. This guide, therefore, provides a comprehensive overview of the standard methodologies and data presentation for the preliminary cytotoxicity screening of a hypothetical novel compound, referred to herein as "Compound X," based on established practices in the field of natural product drug discovery.

Introduction

The initial assessment of a novel compound's cytotoxic potential is a critical step in the drug discovery pipeline. This preliminary screening aims to determine the concentration at which a compound exhibits toxic effects on cancer cells, providing a foundational understanding of its therapeutic window and mechanism of action. This technical guide outlines the standard experimental protocols, data presentation, and logical workflows for conducting a preliminary cytotoxicity screening of a novel therapeutic candidate.

Quantitative Data Summary

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The data is often presented in a tabular format for clear comparison across different cell lines.

Table 1: In Vitro Cytotoxicity of Compound X against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | MTT | 48 | Data |

| HCT116 | Colon Carcinoma | MTT | 48 | Data |

| HepG2 | Hepatocellular Carcinoma | MTT | 48 | Data |

| PaCa2 | Pancreatic Carcinoma | MTT | 48 | Data |

| A549 | Lung Carcinoma | SRB | 72 | Data |

| HeLa | Cervical Adenocarcinoma | SRB | 72 | Data |

| Normal Cell Line | e.g., Human Fibroblasts | MTT | 48 | Data |

Note: The IC50 values are hypothetical and would be determined experimentally.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results in cytotoxicity screening.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, HCT116, HepG2, PaCa2) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Compound X (e.g., 0.1 to 100 µM). A control group with vehicle (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, cells are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: The supernatant is discarded, and the plates are washed five times with distilled water.

-

Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.

-

Washing: Unbound dye is removed by washing five times with 1% acetic acid.

-

Dye Solubilization: The plates are air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

-

Data Analysis: Similar to the MTT assay, the percentage of cell growth is calculated, and the IC50 is determined.

Visualizations

Diagrams are provided to illustrate the experimental workflow and a potential signaling pathway that could be investigated following preliminary screening.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Caption: A potential signaling pathway for Compound X-induced apoptosis.

Unveiling the Enigma of Sulfur-Containing Antibiotics: A Literature Review of the Sulfomycin Family

A comprehensive analysis of the discovery, isolation, biological activity, and proposed mechanism of action of the sulfomycin-class of thiopeptide antibiotics. Notably, a literature search for "1-Hydroxysulfurmycin A" yielded no publicly available scientific information, suggesting this may be a novel, yet-to-be-described compound or a misnomer. This review, therefore, focuses on the closely related and historically significant "sulfomycin" family of antibiotics.

Introduction

The quest for novel antimicrobial agents is a cornerstone of modern medicine, driven by the ever-present threat of antibiotic resistance. The genus Streptomyces has historically been a prolific source of clinically significant antibiotics. Among the diverse chemical scaffolds produced by these soil-dwelling bacteria, sulfur-containing compounds represent a unique and potent class of molecules. This technical guide delves into the literature and history of the sulfomycin family, a group of sulfur-containing thiopeptide antibiotics. While the initial topic of "this compound" did not yield specific findings, the exploration of sulfomycins provides valuable insights into a relevant and important class of natural products for researchers, scientists, and drug development professionals.

Discovery and History

The sulfomycins were first reported in 1969 by Egawa et al., who isolated a complex of new sulfur-containing antibiotics from the culture broth of a Streptomyces species.[1] This initial work laid the foundation for understanding this new family of antimicrobial agents. Subsequent research, though sparse, has provided further insights into the chemical diversity and biological properties of these compounds. A significant advancement in the understanding of sulfomycins came in 1996 when Kohno et al. elucidated the structures of two components of the complex, sulfomycin II and sulfomycin III.[2] These studies revealed that sulfomycins belong to the thiopeptide class of antibiotics, characterized by a highly modified peptide backbone containing thiazole rings and dehydroamino acid residues.

Physicochemical Properties

The initial characterization of the sulfomycin complex by Egawa et al. revealed several key physicochemical properties, which are summarized in the table below. These properties were instrumental in the initial purification and classification of these compounds.

| Property | Observation |

| Appearance | White to yellowish powder |

| Solubility | Soluble in methanol, ethanol, and aqueous acetone; Insoluble in water and nonpolar organic solvents |

| UV Absorption (in Methanol) | Maxima at 220, 275, and 320-330 nm |

| Elemental Analysis | Presence of Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur |

| General Nature | Acidic |

Biological Activity

The sulfomycin complex exhibits significant antimicrobial activity, primarily against Gram-positive bacteria. The initial report by Egawa et al. highlighted its potency against organisms such as Staphylococcus aureus and Bacillus subtilis. While a comprehensive, structured table of Minimum Inhibitory Concentration (MIC) values for the originally isolated sulfomycin complex is not available in the reviewed literature, the general spectrum of activity is a key feature of this antibiotic family. For illustrative purposes, the following table presents typical MIC values for other sulfonamide derivatives against S. aureus, providing a relevant quantitative context for the potency of sulfur-containing antibiotics.

| Compound | Organism | MIC Range (µg/mL) | Reference |

| Sulfonamide Derivative I | Staphylococcus aureus (clinical isolates) | 32 - 128 | [3] |

| Sulfonamide Derivative II | Staphylococcus aureus (clinical isolates) | 64 - 256 | [3] |

| Sulfonamide Derivative III | Staphylococcus aureus (clinical isolates) | 128 - 512 | [3] |

Experimental Protocols

Isolation and Purification of the Sulfomycin Complex

The following is a detailed methodology for the isolation and purification of the sulfomycin complex as described by Egawa et al.

-

Fermentation: A sulfomycin-producing strain of Streptomyces is cultured in a suitable liquid medium under aerobic conditions. The medium typically contains sources of carbon (e.g., glucose), nitrogen (e.g., soybean meal, peptone), and inorganic salts.

-

Harvesting: After an appropriate incubation period (typically several days), the culture broth is harvested and the mycelium is separated from the supernatant by filtration or centrifugation.

-

Extraction: The antibiotic activity is found in both the mycelial cake and the culture filtrate.

-

Mycelial Extraction: The mycelial cake is extracted with a polar organic solvent such as methanol or acetone.

-

Filtrate Extraction: The culture filtrate is acidified (e.g., with hydrochloric acid to pH 2.0) and then extracted with a water-immiscible organic solvent like ethyl acetate or butyl acetate.

-

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is further purified using a combination of chromatographic techniques:

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol).

-

Alumina Chromatography: Further purification can be achieved using alumina column chromatography.

-

Crystallization: The purified sulfomycin complex can be crystallized from a suitable solvent system (e.g., methanol-water) to obtain a solid powder.

-

Caption: Workflow for the isolation and purification of the sulfomycin complex.

Proposed Mechanism of Action

The precise mechanism of action for the sulfomycin family has not been definitively elucidated in the available literature. However, based on their structural similarity to other thiopeptide antibiotics and the general mechanism of sulfonamides, a plausible hypothesis can be formulated. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[4][5] Folic acid is a vital precursor for the synthesis of nucleotides, and its inhibition ultimately halts bacterial growth and replication.

It is therefore proposed that sulfomycins may exert their antibacterial effect through a similar mechanism, interfering with a key metabolic pathway in susceptible bacteria. The complex, highly modified peptide structure of sulfomycins likely plays a crucial role in the specific binding to their molecular target, which could be DHPS or another essential enzyme.

Caption: Proposed mechanism of action for sulfomycins via inhibition of the folic acid synthesis pathway.

Conclusion

The sulfomycins represent an intriguing but underexplored family of sulfur-containing thiopeptide antibiotics. While the initially requested "this compound" remains elusive in the scientific literature, the study of the sulfomycin complex provides a valuable case history of antibiotic discovery from Streptomyces. The initial isolation and characterization have laid the groundwork for future research, but a more comprehensive understanding of their chemical diversity, specific molecular targets, and in vivo efficacy is needed. Further investigation into this class of natural products could lead to the discovery of novel antibacterial agents with unique mechanisms of action, contributing to the ongoing battle against infectious diseases. The detailed methodologies and proposed pathways presented in this guide offer a framework for future research endeavors in this promising area of drug discovery.

References

- 1. Sulfomycins, a series of new sulfur-containing antibiotics. I. Isolation, purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The structures of sulfomycins II and III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols: 1-Hydroxysulfurmycin A for In Vitro Cancer Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Hydroxysulfurmycin A is a novel natural product with potential anticancer properties. This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's efficacy and mechanism of action against various cancer cell lines. The following protocols are based on established methodologies for screening natural products and characterizing their cytotoxic and apoptotic effects.

I. Data Presentation

Quantitative data from the experimental protocols should be summarized for clear comparison. Below are template tables for presenting results.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | TGI (µM) | LC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | |||

| A549 | Lung Carcinoma | |||

| HepG2 | Hepatocellular Carcinoma | |||

| HCT116 | Colon Carcinoma | |||

| BJ1 | Normal Fibroblast |

-

GI50: Concentration resulting in 50% growth inhibition.

-

TGI: Concentration resulting in total growth inhibition.

-

LC50: Concentration resulting in 50% cell lethality.

Table 2: Apoptotic Effect of this compound on a Selected Cancer Cell Line (e.g., MCF-7) after 48-hour treatment

| Treatment Group | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Live Cells (%) |

| Control (DMSO) | - | ||||

| This compound | GI50 | ||||

| This compound | 2 x GI50 | ||||

| Doxorubicin (Positive Control) | 1 |

II. Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), HepG2 (liver), and HCT116 (colon), along with a normal cell line like BJ1 (fibroblast) to assess selectivity.

-

Culture Medium: Grow cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[1]

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 2-3 days to maintain exponential growth.

Protocol 2: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.[1]

-

Cell Plating: Seed cells into 96-well microtiter plates at the appropriate plating densities and incubate for 24 hours.[1]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in serum-free medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with distilled water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.

-

Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Read the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage growth inhibition and determine the GI50, TGI, and LC50 values.[1]

Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

-

Cell Seeding: Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.[2]

-

Treatment: Treat cells with this compound at concentrations corresponding to the GI50 and 2x GI50 values for 48 hours. Use a vehicle control (DMSO) and a known apoptosis inducer like Doxorubicin as a positive control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-A channel detects Annexin V, and a PE-A or similar channel detects PI.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

III. Visualizations: Diagrams and Workflows

Below are diagrams representing the experimental workflow and a potential signaling pathway that could be investigated.

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1-Hydroxysulfurmycin A

Introduction

1-Hydroxysulfurmycin A is a novel sulfur-containing antibiotic. As with any new antimicrobial agent, determining its efficacy against a range of clinically relevant microorganisms is a critical step in the drug development process. Antimicrobial susceptibility testing (AST) is performed to ascertain the minimum concentration of a drug that inhibits the growth of a specific microorganism, known as the Minimum Inhibitory Concentration (MIC).[1][2] This data is fundamental for establishing the potential therapeutic utility of this compound and for guiding further preclinical and clinical research.

These application notes provide detailed protocols for the most common and recommended methods for AST of a novel compound like this compound, including broth microdilution, agar dilution, and disk diffusion methods.[1][3][4] Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for ensuring the accuracy and reproducibility of results.[1]

Data Presentation

Quantitative results from antimicrobial susceptibility testing, primarily the MIC values, should be presented in a clear and organized tabular format. This allows for easy comparison of the activity of this compound against different microbial species and strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism.[1][2]

Table 1: Example of MIC Data Presentation for this compound

| Microorganism | Strain ID | This compound MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 2 |

| Staphylococcus aureus (MRSA) | BAA-1717 | 16 |

| Escherichia coli | ATCC 25922 | 8 |

| Pseudomonas aeruginosa | ATCC 27853 | 32 |

| Enterococcus faecalis | ATCC 29212 | 4 |

| Streptococcus pneumoniae | ATCC 49619 | 1 |

| Candida albicans | ATCC 90028 | >64 |

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound.

Broth Microdilution Method

This method is one of the most common techniques for determining the MIC of a novel compound.[1][3] It involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[2][3]

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare Serial Dilutions:

-

Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 should serve as a growth control (broth and inoculum only), and well 12 as a sterility control (broth only).[5]

-

-

Inoculum Preparation:

-

From a pure culture, select 4-5 colonies and suspend them in sterile saline or broth.[5]

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5][6]

-

Within 15 minutes of standardization, dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.[5]

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2] Growth can be assessed visually or by using a microplate reader to measure optical density.

-

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, followed by the inoculation of a standardized microbial suspension.[2][3] This method is particularly useful for testing multiple isolates against a single compound.[2]

Materials:

-

This compound stock solution

-

Molten Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicator (optional)

Procedure:

-

Prepare Agar Plates:

-

Prepare a series of two-fold dilutions of this compound.

-

Add 1 part of each antimicrobial dilution to 9 parts of molten MHA.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

A control plate with no antimicrobial agent should also be prepared.

-

-

Inoculum Preparation:

-

Prepare the inoculum as described in the broth microdilution method, adjusting to a 0.5 McFarland standard.

-

-

Inoculation:

-

Spot-inoculate the standardized microbial suspension onto the surface of the agar plates, starting from the control plate and moving to the plates with increasing concentrations of this compound. An inoculum replicator can be used for this purpose.

-

-

Incubation:

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

-

Disk Diffusion Method

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method where paper disks impregnated with a specific concentration of the antimicrobial agent are placed on an agar plate inoculated with the test organism.[6] The drug diffuses into the agar, creating a concentration gradient.

Materials:

-

Paper disks impregnated with a known amount of this compound

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps

-

Incubator

-

Ruler or caliper

Procedure:

-

Inoculum Preparation:

-

Prepare the inoculum as described in the previous methods, adjusting to a 0.5 McFarland standard.

-

-

Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

-

-

Disk Placement:

-

Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate.[6]

-

Gently press each disk to ensure complete contact with the agar.

-

-

Incubation:

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

-

Reading Results:

-

Measure the diameter of the zone of inhibition (the area around the disk with no visible growth) in millimeters.

-

The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires correlation with MIC data and the establishment of clinical breakpoints, which is a subsequent step in drug development.

-

Visualizations

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Caption: Workflow for Disk Diffusion Antimicrobial Susceptibility Testing.

References

- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. integra-biosciences.com [integra-biosciences.com]

- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apec.org [apec.org]

- 6. pharmascholars.com [pharmascholars.com]

Application Notes and Protocols for Investigating DNA Intercalation of Novel Compounds

Topic: Using 1-Hydroxysulfurmycin A (herein referred to as Compound X) in DNA Intercalation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA intercalation is a critical mechanism of action for numerous therapeutic agents, particularly in the field of oncology. Intercalators are molecules that insert themselves between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription. This can ultimately trigger cell cycle arrest and apoptosis. The characterization of a compound's ability to intercalate with DNA is a fundamental step in its development as a potential drug candidate.

These application notes provide a comprehensive guide for utilizing Compound X, a novel sulfurmycin analogue, in a suite of biophysical assays to determine its DNA intercalating properties. The following protocols and data presentation formats are designed to offer a robust framework for researchers investigating new chemical entities for their DNA binding and intercalation capabilities.

Application Notes

The investigation of Compound X as a DNA intercalator has significant applications in several areas of research and drug development:

-

Anticancer Drug Discovery: Many established chemotherapeutic agents, such as doxorubicin and daunorubicin, function as DNA intercalators.[1] Assays described herein can determine if Compound X shares this mechanism, positioning it as a potential candidate for cancer therapy.

-

Mechanism of Action Studies: Elucidating the precise way a compound interacts with DNA is crucial for understanding its biological effects. These protocols will help to differentiate between intercalation and other binding modes, such as minor groove binding.

-

Structure-Activity Relationship (SAR) Studies: By systematically testing analogues of Compound X, researchers can identify the chemical moieties responsible for DNA intercalation, guiding the synthesis of more potent and selective compounds.

-

Development of Molecular Probes: Fluorescent molecules that intercalate into DNA can be used as probes for visualizing nucleic acids in various molecular biology techniques. If Compound X possesses intrinsic fluorescence, its utility as a DNA stain can be explored.

Experimental Protocols

A multi-faceted approach employing various biophysical techniques is recommended to thoroughly characterize the DNA intercalation of Compound X.[][3]

UV-Visible Spectrophotometry for Binding Affinity

UV-Vis spectrophotometry is a fundamental technique to monitor the interaction between a small molecule and DNA.[4] Upon binding, changes in the absorption spectrum of the compound, such as hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength), are indicative of intercalation.[5]

Protocol:

-

Prepare a stock solution of Compound X in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹ per nucleotide).

-

Perform a titration by keeping the concentration of Compound X constant while incrementally adding ctDNA.

-

After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum (typically from 220 nm to 500 nm).

-

The binding constant (Kₐ) can be determined by analyzing the changes in absorbance using the Benesi-Hildebrand equation or by non-linear fitting of the data.

Fluorescent Intercalator Displacement (FID) Assay

The FID assay is a sensitive method to determine the DNA binding affinity of a test compound by monitoring the displacement of a fluorescent intercalator, such as ethidium bromide (EtBr), from DNA.[6]

Protocol:

-

Prepare a solution of ctDNA and ethidium bromide in a suitable buffer. The concentration should be such that the fluorescence of EtBr is significantly enhanced upon binding to DNA.

-

Record the baseline fluorescence emission of the DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).

-

Add increasing concentrations of Compound X to the DNA-EtBr solution.

-

After each addition, incubate for 5 minutes and record the fluorescence emission spectrum.

-

A decrease in fluorescence intensity indicates the displacement of EtBr by Compound X.

-

The binding affinity can be calculated by fitting the fluorescence quenching data to a competitive binding model.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the conformational changes in DNA upon ligand binding. Intercalation typically induces significant changes in the DNA CD spectrum.

Protocol:

-

Prepare solutions of ctDNA and Compound X in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).

-

Record the CD spectrum of ctDNA alone from 220 nm to 320 nm.

-

Titrate the DNA solution with increasing concentrations of Compound X.

-

Record the CD spectrum after each addition and equilibration.

-

Analyze the changes in the characteristic B-form DNA signals (positive peak around 275 nm and negative peak around 245 nm) and the appearance of an induced CD signal for the bound achiral ligand.

Viscometry

DNA intercalation causes the double helix to lengthen and unwind to accommodate the intercalator.[7] This increase in length leads to a measurable increase in the viscosity of a DNA solution.[5]

Protocol:

-

Prepare a solution of sonicated, rod-like DNA fragments (200-500 bp) of a known concentration in a suitable buffer.

-

Measure the flow time of the DNA solution in a capillary viscometer at a constant temperature.

-

Add increasing amounts of Compound X to the DNA solution and measure the flow time after each addition.

-

Calculate the relative specific viscosity (η/η₀) at each concentration, where η and η₀ are the specific viscosities of the DNA solution in the presence and absence of the compound, respectively.

-

Plot (η/η₀)¹ᐟ³ versus the binding ratio (moles of compound/moles of DNA base pairs). A linear increase is characteristic of intercalation.

DNA Unwinding Assay using Agarose Gel Electrophoresis

Intercalators unwind the DNA double helix. This unwinding can be visualized by observing the change in the electrophoretic mobility of supercoiled plasmid DNA.[8]

Protocol:

-

Prepare reaction mixtures containing a constant amount of supercoiled plasmid DNA (e.g., pBR322) and increasing concentrations of Compound X in a suitable buffer.

-

Incubate the mixtures at 37°C for 1 hour.

-

Add topoisomerase I to each reaction to relax any supercoils not constrained by the intercalator. Incubate for another 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with a fluorescent dye. Intercalation will result in a change in the linking number, leading to a different migration pattern compared to the relaxed DNA control.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Summary of Biophysical Data for Compound X-DNA Interaction

| Parameter | Method | Value |

| Binding Constant (Kₐ) | UV-Vis Titration | 1.5 x 10⁵ M⁻¹ |

| Binding Site Size (n) | UV-Vis Titration | 3 base pairs |

| IC₅₀ (EtBr Displacement) | FID Assay | 25 µM |

| ΔTₘ (Melting Temperature) | Thermal Denaturation | +5.2 °C |

| Viscosity Slope | Viscometry | 0.8 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for characterizing Compound X as a DNA intercalator.

Principle of the Fluorescent Intercalator Displacement (FID) Assay

Caption: Principle of the Fluorescent Intercalator Displacement (FID) Assay.

Simplified Signaling Pathway of a DNA Intercalator

Caption: Simplified signaling pathway initiated by a DNA intercalator.

References

- 1. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions | Springer Nature Experiments [experiments.springernature.com]

- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DNA Intercalation | Pollock Research Lab [blog.richmond.edu]

- 8. DNA Intercalator/Unwinding Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of 1-Hydroxysulfurmycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 1-Hydroxysulfurmycin A, a potent anthracycline antibiotic, using reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is optimized for high-resolution separation and purity assessment, critical for research, and early-stage drug development. This document includes a comprehensive experimental protocol, data presentation in tabular format for clarity, and a visual representation of the purification workflow.

Introduction

This compound is a member of the sulfurmycin family of anthracycline antibiotics, known for their significant antitumor and antibacterial activities. As with other microbial secondary metabolites, crude extracts containing this compound are complex mixtures. High-purity material is essential for accurate bioactivity screening, structural elucidation, and preclinical development. Reversed-phase HPLC is a powerful technique for the purification of such polar, aromatic compounds due to its high resolving power and reproducibility. This protocol outlines a robust RP-HPLC method for the efficient isolation of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.

-

Extraction: Begin with a microbial fermentation broth suspected to contain this compound. The active compound is typically extracted from the culture filtrate using a water-immiscible organic solvent such as ethyl acetate or chloroform.

-

Solvent Evaporation: The organic extract is then dried under reduced pressure using a rotary evaporator to yield a crude solid residue.

-

Reconstitution: The crude extract is reconstituted in a minimal volume of the initial HPLC mobile phase (e.g., 10% acetonitrile in water) to ensure solubility and compatibility with the chromatographic system.

-

Clarification: The reconstituted sample must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]

HPLC Instrumentation and Conditions

The following HPLC system configuration and parameters are recommended for the purification of this compound.

Table 1: HPLC Instrumentation and Operating Parameters

| Parameter | Specification |

| HPLC System | A preparative or semi-preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 10 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm and 430 nm (Anthracyclines typically have strong absorbance in these regions) |

| Injection Volume | 500 µL (may vary based on sample concentration and column capacity) |

Gradient Elution Program

A gradient elution is employed to achieve optimal separation of this compound from other components in the crude extract.[2][3]

Table 2: Gradient Elution Profile

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 5.0 | 90 | 10 |

| 35.0 | 40 | 60 |

| 40.0 | 10 | 90 |

| 45.0 | 10 | 90 |

| 46.0 | 90 | 10 |

| 55.0 | 90 | 10 |

Fraction Collection and Post-Purification Processing

-

Fraction Collection: Collect fractions corresponding to the peak of interest based on the real-time chromatogram. Automated fraction collectors are recommended for precision.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC under similar conditions but with a smaller bore column and a lower flow rate to confirm the purity of the isolated this compound.

-

Solvent Removal: Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilization: The remaining aqueous solution containing the purified compound can be freeze-dried (lyophilized) to obtain the final product as a stable powder.

Data Presentation

The following table summarizes the expected retention time and purity of this compound under the specified HPLC conditions.

Table 3: Expected Purification Results

| Compound | Expected Retention Time (min) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) |

| This compound | 25 - 30 | > 90 | > 98 |

Note: Retention times can vary slightly between different HPLC systems and columns.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the purification of this compound.

Caption: Experimental workflow for the HPLC purification of this compound.

Conclusion

The described reversed-phase HPLC method provides an effective and reproducible approach for the purification of this compound from complex microbial extracts. The use of a C18 column with a water/acetonitrile gradient modified with formic acid allows for excellent resolution and high purity of the final product. This protocol is a valuable tool for researchers and scientists working on the discovery and development of novel anthracycline antibiotics.

References

Application Notes and Protocols: Preparation and Stability of Novel Compounds

Disclaimer: The following document provides a generalized framework for the preparation and stability assessment of a novel compound, referred to herein as "1-Hydroxysulfurmycin A". As of the date of this document, no public data is available for a compound with this specific name. The protocols, tables, and diagrams presented are templates based on standard laboratory practices for new chemical entities (NCEs). Researchers should adapt these guidelines based on their own preliminary experimental data and the specific physicochemical properties of their compound of interest.

Introduction

The successful development of any new chemical entity, such as this compound, for research or therapeutic applications hinges on the ability to prepare solutions of known concentration and to understand the compound's stability under various conditions. This document provides a general methodology for determining the solubility of a novel compound and assessing its stability in solution.

Solution Preparation

The initial step in working with a new compound is to determine its solubility in various solvents to facilitate the preparation of stock solutions.

Recommended Solvents for Initial Solubility Screening

A preliminary solubility assessment is crucial for identifying suitable solvents for stock solution preparation and experimental assays. It is recommended to test solubility in a range of common laboratory solvents.

Table 1: Solubility Screening Data for this compound (Template)

| Solvent | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Approximate Concentration (mg/mL) | Observations (e.g., Color change, Precipitation) |

| Water | |||

| Phosphate-Buffered Saline (PBS) pH 7.4 | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Ethanol (EtOH) | |||

| Methanol (MeOH) | |||

| Acetonitrile (ACN) |

Protocol for Solubility Assessment

This protocol outlines a general procedure for determining the approximate solubility of a new compound.

Experimental Protocol: Kinetic Solubility Assessment

-

Preparation of Compound: Weigh out approximately 1-2 mg of this compound into individual microcentrifuge tubes or wells of a 96-well plate.

-

Solvent Addition: Add an initial, small volume of the test solvent (e.g., 100 µL) to each tube/well.

-

Mixing: Vortex or shake the samples at room temperature for a predetermined time (e.g., 1-2 hours) to facilitate dissolution.

-

Visual Inspection: Visually inspect for undissolved material. If the compound has completely dissolved, it is soluble at that concentration.

-